4-(4-Propylphenyl)butanoyl chloride chemical structure and properties
4-(4-Propylphenyl)butanoyl chloride chemical structure and properties
An In-depth Technical Guide to 4-(4-Propylphenyl)butanoyl Chloride for Advanced Research
Abstract: This technical guide provides a comprehensive overview of 4-(4-propylphenyl)butanoyl chloride, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, detailed synthesis protocols, and applications. Emphasis is placed on the causality behind experimental choices, ensuring both scientific accuracy and practical, field-proven insights. The guide includes detailed experimental procedures, data interpretation, safety protocols, and visual diagrams to facilitate a deeper understanding of this versatile chemical entity.
Compound Identification and Chemical Structure
4-(4-Propylphenyl)butanoyl chloride is an aromatic acyl chloride that serves as a valuable building block in various synthetic applications. Its structure consists of a butanoyl chloride moiety attached to a phenyl ring, which is substituted with a propyl group at the para-position.
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IUPAC Name: 4-(4-propylphenyl)butanoyl chloride
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CAS Number: 1215974-13-2[1]
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Molecular Formula: C₁₃H₁₇ClO
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Molecular Weight: 224.73 g/mol [1]
The electrophilicity of the carbonyl carbon is the cornerstone of this molecule's reactivity, making it a prime candidate for nucleophilic acyl substitution and Friedel-Crafts acylation reactions.
Caption: Synthetic pathway to 4-(4-propylphenyl)butanoic acid.
Step 2: Conversion to 4-(4-Propylphenyl)butanoyl Chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is common. Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is preferred for milder conditions and cleaner reactions as the byproducts (CO, CO₂, HCl) are gaseous. [2][3][4]
Causality: This protocol is chosen for its high yield and the ease of removing byproducts, which simplifies purification. The DMF catalyst accelerates the reaction by forming a reactive Vilsmeier intermediate.
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Preparation: A dry, nitrogen-flushed, three-necked round-bottomed flask is charged with 4-(4-propylphenyl)butanoic acid (1.0 eq).
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Solvent Addition: Anhydrous dichloromethane (DCM) is added (approximately 5-10 mL per gram of acid). The mixture is stirred until the acid fully dissolves.
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Cooling: The solution is cooled to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction.
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Reagent Addition: Oxalyl chloride (1.2-1.5 eq) is added dropwise via a syringe.
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Catalysis: A catalytic amount of anhydrous DMF (1-2 drops) is added. Vigorous gas evolution will be observed.
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Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).
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Workup: The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The crude product is often pure enough for subsequent steps.
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Purification (Optional): If necessary, the product can be purified by distillation under high vacuum.
Caption: Reaction mechanism for acyl chloride formation using thionyl chloride.
Spectroscopic Analysis and Characterization
The structure of 4-(4-propylphenyl)butanoyl chloride can be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected data.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), aromatic protons (two doublets), and the aliphatic chain protons (two triplets, one multiplet). The protons alpha to the carbonyl will be the most downfield of the aliphatic signals. |
| ¹³C NMR | Peaks for the carbonyl carbon (~170 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons of the propyl and butanoyl chains. |
| IR Spectroscopy | A strong, characteristic C=O stretching band for the acyl chloride functional group, typically appearing at a high frequency (around 1800 cm⁻¹). [5][6] |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observable. Characteristic fragmentation patterns would include the loss of Cl and cleavage at the C-C bonds adjacent to the carbonyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in an M+2 peak. [7] |
Applications in Research and Drug Development
4-(4-Propylphenyl)butanoyl chloride is a versatile intermediate with significant applications in organic synthesis and medicinal chemistry.
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Friedel-Crafts Acylation: It is an excellent reagent for introducing the 4-(4-propylphenyl)butanoyl moiety onto other aromatic systems, a common strategy in the synthesis of complex organic molecules. [8][9][10]This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via an acylium ion electrophile. [10]The resulting aryl ketones are valuable intermediates themselves.
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Nucleophilic Acyl Substitution: The high reactivity of the acyl chloride group allows for efficient reactions with a wide range of nucleophiles to form various carboxylic acid derivatives. [3] * Amide Synthesis: Reaction with primary or secondary amines yields corresponding amides.
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Ester Synthesis: Reaction with alcohols produces esters.
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Ketone Synthesis: Reaction with organocuprates (Gilman reagents) can form ketones.
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Building Block for Bioactive Molecules: The 4-propylphenyl motif is present in various compounds of medicinal interest. This acyl chloride serves as a key starting material for the synthesis of novel compounds for screening in drug discovery programs. Its structural features can be tailored to interact with specific biological targets.
Safety, Handling, and Storage
Due to its reactive and corrosive nature, strict safety protocols must be followed when handling 4-(4-propylphenyl)butanoyl chloride.
| Aspect | Protocol |
| Hazards | Corrosive, causes severe skin burns and eye damage. [11][12]Reacts violently with water, releasing toxic HCl gas. [13]Lachrymator. |
| PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat. All manipulations must be performed in a certified chemical fume hood. [11][14] |
| Handling | Use only in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture and incompatible materials such as water, alcohols, and bases. [13] |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. [11][13][14] |
| Spills | Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water. [14] |
| First Aid | In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. [11]If inhaled, move to fresh air. |
References
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Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
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Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Retrieved from [Link]
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Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]
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PG.CHEMEASY. (2019, December 10). Friedel-Crafts acylation reaction. Retrieved from [Link]
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Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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Loba Chemie. (n.d.). 4-CHLOROBUTYRYL CHLORIDE EXTRA PURE. Retrieved from [Link]
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McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-Phenylbutanoyl Chloride. Retrieved from [Link]
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